molecular formula C25H21NO4S B2603144 (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone CAS No. 902953-74-6

(4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone

Cat. No.: B2603144
CAS No.: 902953-74-6
M. Wt: 431.51
InChI Key: IDEKIAFLQOKCCF-UHFFFAOYSA-N
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Description

(4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, also known as MSQ, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinoline-based compounds, which are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. This compound has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC, which are involved in cancer progression, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2, which is involved in the production of prostaglandins. This compound has also been shown to induce apoptosis in cancer cells and reduce tumor growth. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress, improve mitochondrial function, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone in lab experiments include its high purity and yield, its diverse pharmacological properties, and its potential therapeutic applications. However, the limitations of this compound include its limited solubility in water, which can affect its bioavailability, and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone research include the development of more efficient synthesis methods, the identification of its specific targets and mechanism of action, and the evaluation of its potential side effects. This compound can also be further studied for its potential therapeutic applications in other diseases, such as diabetes, cardiovascular diseases, and autoimmune disorders. Additionally, the development of this compound derivatives and analogs can lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with 2-nitrobenzaldehyde to form 4-(4-methoxyphenyl)-2-nitrobenzaldehyde. This intermediate is then reduced to 4-(4-methoxyphenyl)benzaldehyde, which is further reacted with 6-methylquinoline-3-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

(4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. Inflammation research has shown that this compound can modulate the immune response and reduce inflammation. In neurodegenerative disorder research, this compound has shown neuroprotective effects and improved cognitive function.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4S/c1-16-4-7-18(8-5-16)24(27)22-15-26-23-13-6-17(2)14-21(23)25(22)31(28,29)20-11-9-19(30-3)10-12-20/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEKIAFLQOKCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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